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molecular formula C11H16N2 B8492538 3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B8492538
M. Wt: 176.26 g/mol
InChI Key: NATPHGMSUDVTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448405B1

Procedure details

A solution of 7-nitro-1,2,3,4-tetrahydro-3,3-dimethylquinoline (39 mg, 0.187 mmol) in ethyl acetate (2 mL) was hydrogenated under an atmosphere of hydrogen with 10% Pd/C (4 mg) at rt for 2 h. Filtration over Celite™ afforded 30 mg (91%) of 7-amino-1,2,3,4-tetrahydro-3,3-dimethylquinoline (structure 72A of Scheme LII, where R1-2═R5=H, R3-4=methyl) that was used without further purification in the next step. Compound 437 was prepared by General Method 13 (EXAMPLE 147) from 7-amino-1,2,3,4-tetrahydro-3,3-dimethylquinoline (30 mg, 0.17 mmol), ZnCl2 (34 mg, 025 mmol) and ethyl 4,4,4-trifluoroacetoacetate (25 mL, 0.17 mol) to afford 13 mg (26%) of Compound 437 as a yellow solid. Data for Compound 437: 1H NMR (400 MHz, DMSO-d6) 11.71 (bs, 1H), 7.11 (s, 1H), 7.01 (s, 1H), 6.40 (s, 1H), 6.37 (s, 1H), 2.89 (s, 2H), 2.51 (s, 2H), 0.93 (s, 6H).
Name
7-nitro-1,2,3,4-tetrahydro-3,3-dimethylquinoline
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][C:9]([CH3:15])([CH3:14])[CH2:10][NH:11]2)=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][C:9]([CH3:15])([CH3:14])[CH2:10][NH:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
7-nitro-1,2,3,4-tetrahydro-3,3-dimethylquinoline
Quantity
39 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CC(CNC2=C1)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
4 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration over Celite™

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CC(CNC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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